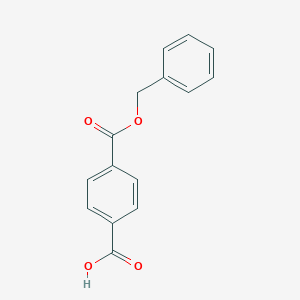

4-((Benzyloxy)carbonyl)benzoic acid

Overview

Description

4-((Benzyloxy)carbonyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Ferroelectric and Antiferroelectric Liquid Crystals : Dou Qing (2000) reported the synthesis of 4 (4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid from 4 phenylphenol, providing a key intermediate for ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).

Improvement of Photoluminescence in Tb(3+) Complexes : S. Sivakumar et al. (2010) found that position 3 of 4-benzyloxy benzoic acid enhances photoluminescence in Tb(3+) complexes, while electron-withdrawing groups at position 2 reduce it (S. Sivakumar et al., 2010).

Synthesis of Photolabelling Reagents : J. Gomis et al. (1999) successfully synthesized [carbonyl-14C]-4-benzoylbenzoic acid, a photolabelling reagent, from [carboxyl-14C]-benzoic acid (J. Gomis et al., 1999).

Preservatives and Flavoring Agents : A. D. del Olmo et al. (2017) noted that benzoic acid and its derivatives, including 4-((Benzyloxy)carbonyl)benzoic acid, are widely used as preservatives and flavoring agents in various products, highlighting their high human exposure and potential public health concerns (A. D. del Olmo et al., 2017).

Pharmacokinetics in Rats : Haoran Xu et al. (2020) studied the pharmacokinetics of Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester from Portulaca Oleracea L. in rats, revealing its absolute bioavailability after intravenous and oral administrations (Haoran Xu et al., 2020).

Enzymatic Synthesis for Biotechnological Application : M. Aresta et al. (1998) demonstrated the efficient synthesis of 4-OH-benzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure using carboxylase enzymes, offering a new biotechnological application (M. Aresta et al., 1998).

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that benzylic compounds can undergo various chemical transformations, leading to different products .

Action Environment

It’s known that environmental conditions can significantly impact the reactions of benzylic compounds .

Properties

IUPAC Name |

4-phenylmethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

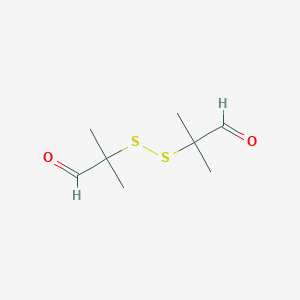

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)